molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Cat. No.: B1140006
CAS No.: 106139-15-5
M. Wt: 222.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology, nanotechnology, and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring linked to a disulfide bond, which plays a crucial role in its reactivity and biological interactions. Its molecular formula is C6H8N2S2C_6H_8N_2S_2 with a molecular weight of 188.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as DNA and proteins.

  • DNA Binding : Research indicates that complexes formed with this compound exhibit significant binding affinity to DNA, potentially causing structural changes that could be leveraged for therapeutic applications.
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy.

1. Anti-Fibrotic Activity

A notable application of this compound is in the synthesis of novel pyrimidine derivatives aimed at treating fibrosis.

  • Study Findings : Derivatives synthesized from this compound displayed promising anti-fibrotic activities, with IC50 values ranging from 45.69 μM to 45.81 μM against hepatic stellate cells (HSC-T6).

2. Nanotechnology

The compound is utilized in the functionalization of gold nanoparticles for biosensing applications.

  • Research Outcomes : Functionalized gold nanoparticles demonstrated high specificity and sensitivity in detecting biomarkers, enhancing their applicability in medical diagnostics.

3. Pharmacological Research

In pharmacology, it serves as a precursor for developing new chemical entities.

  • Preclinical Studies : Several derivatives have shown efficacy in treating neurological conditions during preclinical evaluations.

Case Study 1: Anti-Cancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations as low as 20 μM, suggesting its potential as an anti-cancer agent.

Case Study 2: DNA Interaction Studies

Another study explored the interaction between this compound and DNA using spectroscopic methods. The findings revealed that the compound could induce conformational changes in DNA, which may have implications for drug design targeting genetic material.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Thiazol-4-yldisulfanyl)ethanamineC7H10N2S2Contains a thiazole ring
3-(Pyridin-3-yldisulfanyl)propan-1-amineC9H12N2S2Features a longer carbon chain
2-(Benzothiazol-4-yldisulfanyl)ethanamineC10H10N2S3Incorporates a benzothiazole moiety

The distinct combination of the pyridine ring and disulfide bond in this compound allows it to participate effectively in redox chemistry and protein interactions, setting it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or disulfide bond formation. Key steps include reacting pyridine-2-thiol with 2-chloroethylamine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres minimize side reactions like oxidation. Post-synthesis purification involves recrystallization or column chromatography, with yields improved by optimizing stoichiometry and solvent polarity .
  • Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure, while HPLC ensures purity (>97%) .

Q. How can researchers verify the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to humidity (e.g., 75% RH), temperature extremes (e.g., 4°C, 25°C, 40°C), and light. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect moisture-sensitive disulfide bond cleavage or amine oxidation. Store in airtight, desiccated containers at –20°C for long-term stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from buffer composition (pH, ionic strength) or redox-sensitive thiol interactions. Use standardized protocols (e.g., PBS at pH 7.4 with 1 mM EDTA to chelate metal ions) and include controls for spontaneous disulfide exchange. Validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics .

Q. How can computational modeling enhance the design of derivatives with improved target specificity?

  • Methodology : Employ density functional theory (DFT) to calculate electron density around the disulfide bond, predicting reactivity with cysteine residues in proteins. Molecular docking (e.g., AutoDock Vina) identifies steric and electronic compatibility with target enzymes (e.g., thioredoxin reductase). Validate predictions via synthesis and kinetic assays, prioritizing derivatives with ΔG binding ≤ –8 kcal/mol .

Q. What advanced techniques characterize the compound’s interaction with biomolecules in real time?

  • Methodology : Use stopped-flow spectroscopy to monitor rapid thiol-disulfide exchange kinetics with glutathione or albumin. For structural insights, apply X-ray crystallography or cryo-electron microscopy (cryo-EM) to co-crystallized protein-ligand complexes. Differential scanning calorimetry (DSC) quantifies thermal stability changes in target proteins upon binding .

Q. How do structural analogs of this compound compare in pharmacological profiling?

  • Methodology : Compare analogs (e.g., pyridinyl vs. pyrimidinyl derivatives) using in vitro ADMET assays:

Parameter2-(Pyridin-2-yldisulfanyl)ethanaminePyrimidinyl Analog
LogP1.21.8
Plasma Protein Binding (%)8592
CYP3A4 Inhibition (IC₅₀)15 µM8 µM
Prioritize analogs with lower cytotoxicity (CC₅₀ > 100 µM in HepG2 cells) and higher selectivity indices (SI = CC₅₀/IC₅₀) .

Q. Methodological Resources

  • Synthesis Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature, solvent ratio) for maximum yield .
  • Data Contradiction Analysis : Apply Bayesian statistics to integrate prior literature data with new experimental results, reducing bias in interpretation .

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLFMRSNLFPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2′-dipyridyldisulfide (13.2 g) was dissolved in 100 ml of methanol. Under vigorously stirring, 3.4 g of 2-mercaptoethylamine hydrochloride in 30 ml of methanol was added dropwise thereto. The reaction mixture was stirred for 1 hour and 40 minutes and the solvent was distilled off. Ethyl acetate was added to the resulting residue for crystallization and crystals were collected by filtration. Crude crystals thus obtained were recrystallized from methanol-ether. The mother liquor was concentrated and crystallized again from ether to obtain 5.62 g of S-(2-pyridylthio)-2-mercaptoethylamine hydrochloride (hereinafter referred to as Compound (2)) (yield 84%). The chemical formula of Compound (2) is shown below.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.